

N-(Benzylxy)-2-nitrobenzenesulfonamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	<i>N-(Benzylxy)-2-nitrobenzenesulfonamide</i>
Cat. No.:	B1278174

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CAS Number: 77925-80-5

Molecular Formula: C₁₃H₁₂N₂O₅S

Molecular Weight: 308.31 g/mol

This technical guide provides an in-depth overview of **N-(Benzylxy)-2-nitrobenzenesulfonamide**, a valuable chemical intermediate. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information from supplier data sheets with predicted properties and methodologies based on structurally analogous compounds.

Physicochemical Properties

While specific experimental data for **N-(Benzylxy)-2-nitrobenzenesulfonamide** is not extensively reported, the following table summarizes its basic identifiers and lists predicted or analogous physical properties.

Property	Value	Reference/Notes
IUPAC Name	N-(benzyloxy)-2-nitrobenzenesulfonamide	[Source: Various chemical suppliers][1]
CAS Number	77925-80-5	[Source: Various chemical suppliers][1]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₅ S	[Source: Various chemical suppliers][1]
Molecular Weight	308.31	[Source: Various chemical suppliers][1]
Appearance	Predicted to be a solid	Based on analogous sulfonamides.
Melting Point	Not reported	The related compound 2-Nitrobenzenesulfonamide has a melting point of 190-192 °C.
Solubility	Predicted to be soluble in organic solvents	Based on its chemical structure.
Purity	Typically available at ≥95%	[Source: Various chemical suppliers][1]

Synthesis and Purification

The synthesis of **N-(Benzyl)-2-nitrobenzenesulfonamide** can be achieved through the reaction of 2-nitrobenzenesulfonyl chloride with O-benzylhydroxylamine. This reaction is a standard method for the formation of sulfonamides.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on the synthesis of similar N-substituted 2-nitrobenzenesulfonamides and should be optimized for specific laboratory conditions.

Materials and Equipment:

- 2-Nitrobenzenesulfonyl chloride

- O-Benzylhydroxylamine hydrochloride
- Triethylamine or another suitable non-nucleophilic base
- Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve O-benzylhydroxylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane.
- Base Addition: To the stirred solution, add triethylamine (2.2 equivalents) dropwise at room temperature. Stir the mixture for 15-20 minutes.
- Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 15-30 minutes.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Quench the reaction by adding 1N hydrochloric acid.

- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude **N-(Benzyl)-2-nitrobenzenesulfonamide** can be purified by recrystallization.

Materials and Equipment:

- Crude **N-(Benzyl)-2-nitrobenzenesulfonamide**
- Ethanol or a mixture of ethyl acetate and hexane
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter paper
- Vacuum flask

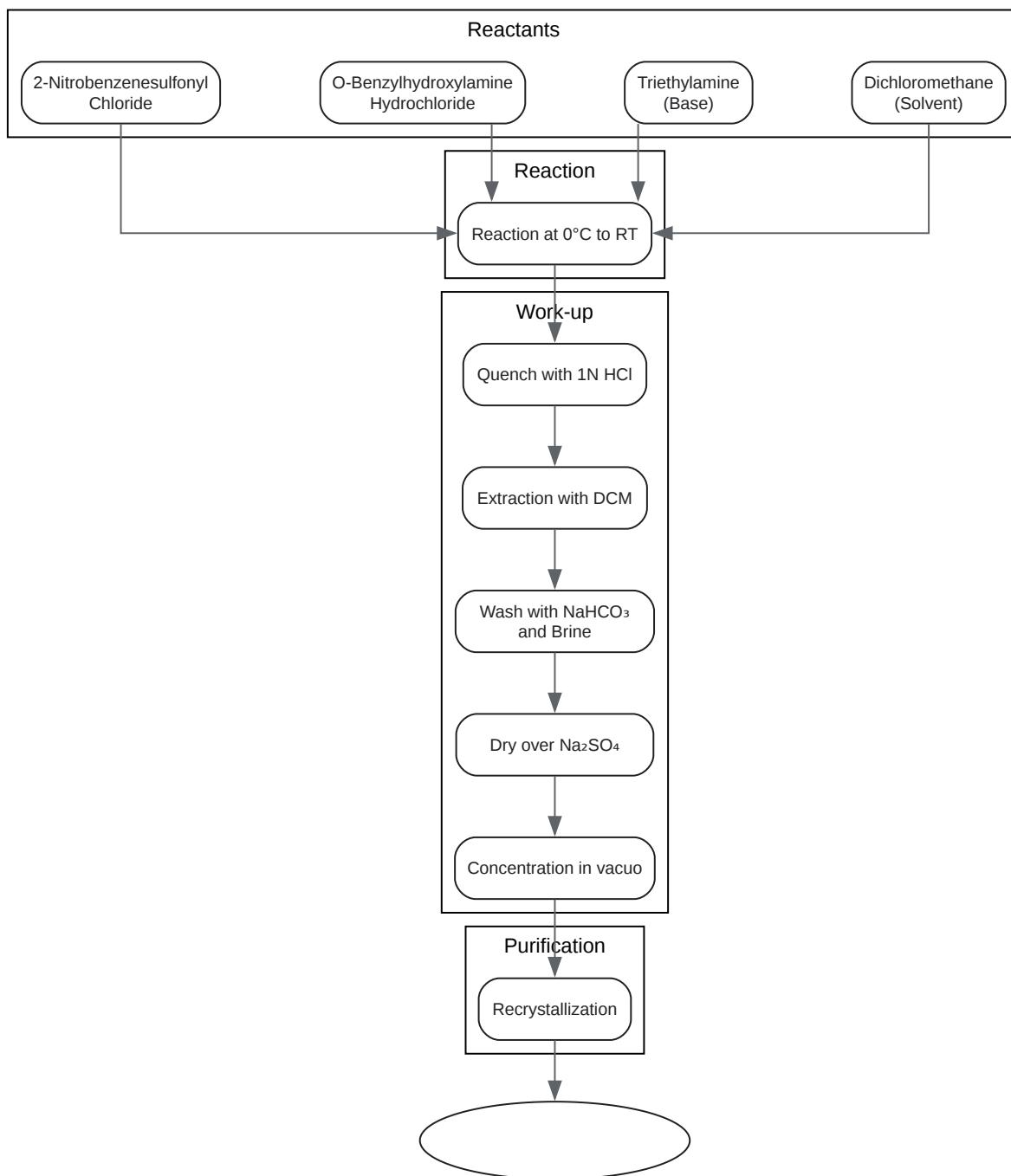
Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent.

- Dry the purified crystals under vacuum.

Synthesis Workflow Diagram

Synthesis of N-(Benzyl)-2-nitrobenzenesulfonamide



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Caption: Workflow for the synthesis of **N-(Benzyl)-2-nitrobenzenesulfonamide**.

Spectroscopic Data (Predicted)

As experimental spectra for **N-(Benzyl)-2-nitrobenzenesulfonamide** are not readily available, the following tables provide predicted chemical shifts and characteristic vibrational frequencies based on the analysis of its structural fragments and data from similar compounds.

Table: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0-7.5	m	4H	Aromatic protons (nitrobenzenesulfonyl)
~7.4-7.2	m	5H	Aromatic protons (benzyl)
~5.0	s	2H	$-\text{O}-\text{CH}_2-$ (benzyl)
~8.5 (broad)	s	1H	N-H (sulfonamide)

Table: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~148	$\text{C}-\text{NO}_2$ (aromatic)
~138-124	Aromatic carbons
~78	$-\text{O}-\text{CH}_2-$ (benzyl)

Table: Predicted FTIR Data

Wavenumber (cm ⁻¹)	Assignment
~3300	N-H stretch
~3100-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch
~1530, ~1350	Asymmetric and symmetric NO ₂ stretch
~1340, ~1160	Asymmetric and symmetric SO ₂ stretch
~1100	C-O stretch

Table: Predicted Mass Spectrometry Data

m/z Value	Assignment
308.05	[M] ⁺ (Molecular ion)
91.05	[C ₇ H ₇] ⁺ (Tropylium ion)

Biological Activity and Potential Applications

While there is no specific biological data available for **N-(BenzylOxy)-2-nitrobenzenesulfonamide**, the broader class of nitrobenzenesulfonamides has been investigated for various pharmacological activities.

- Antimicrobial and Antifungal Activity: Several studies have reported that benzenesulfonamide derivatives exhibit significant antimicrobial and antifungal properties.[2]
- Anti-inflammatory Activity: Some benzenesulfonamide analogs have shown potential as anti-inflammatory agents.[2]
- Anticancer Activity: Certain nitrobenzenesulfonamide derivatives have been evaluated as potential anticancer agents, with some showing activity against various cancer cell lines.[3] The nitro group is a common feature in compounds with hypoxic cell-selective cytotoxicity, which is relevant in cancer therapy.[4]

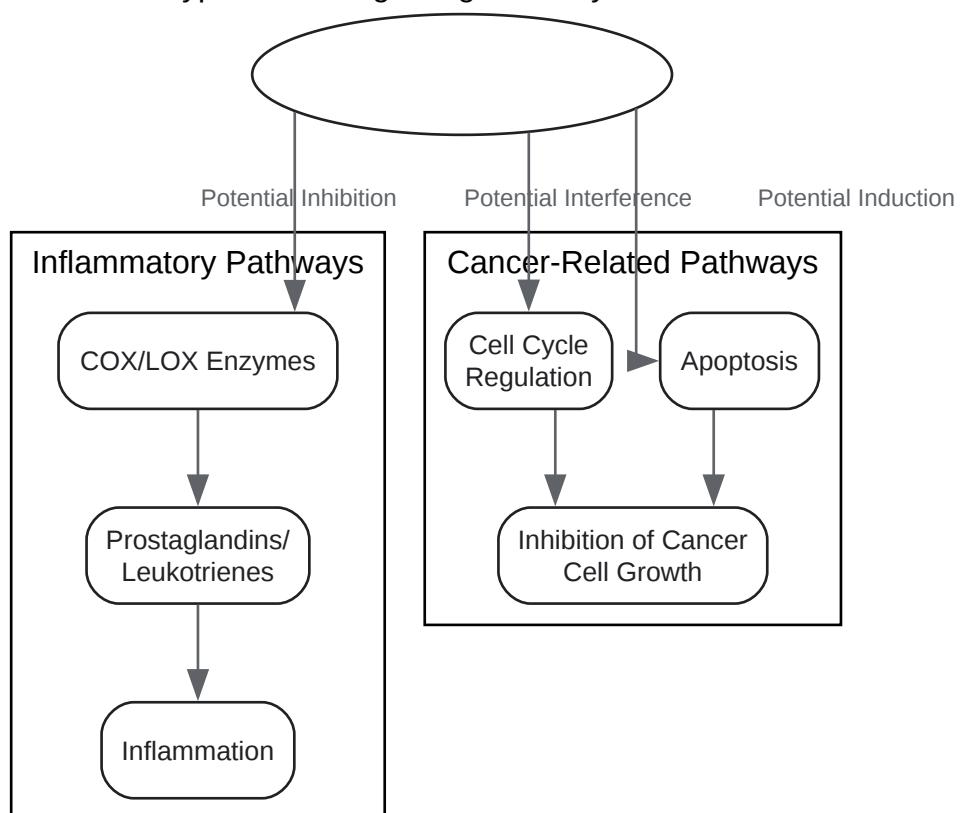
- Enzyme Inhibition: Benzenesulfonamides are a well-known class of enzyme inhibitors, particularly targeting carbonic anhydrases.[5]

The benzyloxy group in **N-(Benzyl)-2-nitrobenzenesulfonamide** may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, which could modulate its biological activity compared to other sulfonamides. Further research is required to determine the specific biological profile of this compound.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of related compounds, **N-(Benzyl)-2-nitrobenzenesulfonamide** could potentially interact with various biological pathways. For instance, as a potential anti-inflammatory agent, it might modulate pathways involving cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. As a potential anticancer agent, it could interfere with cell cycle regulation or induce apoptosis. These are hypothetical involvements and require experimental validation.

Hypothetical Signaling Pathway Involvement



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Caption: Hypothetical signaling pathways potentially modulated by the compound.

Safety Information

N-(BenzylOxy)-2-nitrobenzenesulfonamide should be handled with care in a laboratory setting. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(BenzylOxy)-2-nitrobenzenesulfonamide is a chemical compound with potential applications in organic synthesis and medicinal chemistry. While specific experimental data on its properties and biological activity are limited, this guide provides a framework for its synthesis, purification, and potential areas of investigation based on the chemistry of its structural analogs. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

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